Cas no 2171548-32-4 (2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid)

2-{(tert-Butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methoxy side chain. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions, making it valuable in peptide synthesis. The 4,4-dimethyl substitution enhances steric hindrance, potentially improving selectivity in chemical transformations. The methoxy moiety offers additional functionalization opportunities. This compound is particularly useful in medicinal chemistry and organic synthesis, where controlled reactivity and orthogonal protection strategies are required. Its structural features make it a versatile intermediate for constructing complex molecules with precise regiochemical control.
2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid structure
2171548-32-4 structure
Product name:2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid
CAS No:2171548-32-4
MF:C13H25NO5
Molecular Weight:275.341304540634
CID:6421868
PubChem ID:165534034

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid
    • 2171548-32-4
    • EN300-1297208
    • 2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
    • インチ: 1S/C13H25NO5/c1-12(2,3)19-11(17)14-9(10(15)16)7-13(4,5)8-18-6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)
    • InChIKey: JLNRPMTWNJQOLW-UHFFFAOYSA-N
    • SMILES: O(C)CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 275.17327290g/mol
  • 同位素质量: 275.17327290g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 84.9Ų

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1297208-50mg
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
50mg
$707.0 2023-09-30
Enamine
EN300-1297208-1.0g
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
1g
$943.0 2023-06-06
Enamine
EN300-1297208-0.05g
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
0.05g
$792.0 2023-06-06
Enamine
EN300-1297208-5000mg
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
5000mg
$2443.0 2023-09-30
Enamine
EN300-1297208-100mg
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
100mg
$741.0 2023-09-30
Enamine
EN300-1297208-1000mg
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
1000mg
$842.0 2023-09-30
Enamine
EN300-1297208-250mg
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
250mg
$774.0 2023-09-30
Enamine
EN300-1297208-2.5g
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
2.5g
$1848.0 2023-06-06
Enamine
EN300-1297208-5.0g
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
5g
$2732.0 2023-06-06
Enamine
EN300-1297208-500mg
2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid
2171548-32-4
500mg
$809.0 2023-09-30

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid 関連文献

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid (CAS No. 2171548-32-4)

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid (CAS No. 2171548-32-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent, and a dimethylpentanoic acid moiety. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The tert-butoxycarbonyl (Boc) group in 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid serves as a versatile protecting group for the amino functionality. This group is widely used in organic synthesis to temporarily mask the reactivity of the amine, allowing for selective functionalization of other parts of the molecule. The Boc group can be readily removed under mild acidic conditions, making it an ideal choice for multistep synthetic processes.

The presence of the methoxy substituent in 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid adds to its chemical diversity and biological activity. Methoxy groups are known to influence the lipophilicity and electronic properties of molecules, which can affect their pharmacokinetic and pharmacodynamic profiles. In medicinal chemistry, methoxy groups are often introduced to enhance the binding affinity of drug candidates to their target receptors or enzymes.

The dimethylpentanoic acid moiety in 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid contributes to its overall structure and stability. The presence of two methyl groups on the pentanoic acid chain can influence the conformational flexibility and solubility properties of the compound. These characteristics are crucial for optimizing the bioavailability and metabolic stability of potential drug candidates.

Recent research has highlighted the potential therapeutic applications of 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid effectively inhibits the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

In addition to its anti-inflammatory properties, 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid has shown promising results in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

The structural features of 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid also make it an attractive candidate for drug delivery systems. The Boc protecting group can be used to create prodrugs that are activated under specific physiological conditions, enhancing the targeted delivery and reducing systemic side effects. This approach has been explored in several preclinical studies, demonstrating improved therapeutic efficacy and reduced toxicity compared to traditional drug formulations.

Beyond its therapeutic potential, 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid is also a valuable tool for chemical biology research. Its unique structure allows researchers to probe specific biological processes and interactions at the molecular level. For example, it can be used as a probe to study protein-protein interactions or as a scaffold for developing new chemical probes with enhanced selectivity and potency.

In conclusion, 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid (CAS No. 2171548-32-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its biological activity and make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to explore its mechanisms of action and optimize its properties for various applications in healthcare and biotechnology.

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